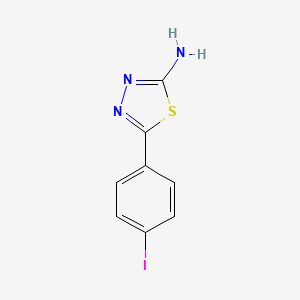![molecular formula C16H14O4 B13690632 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B13690632.png)
3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a 2-oxopropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyloxybenzene and a suitable acylating agent.
Reaction Conditions: The reaction conditions often involve the use of a catalyst, such as palladium, and a base, such as potassium carbonate, to facilitate the coupling reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the 2-oxopropanoic acid moiety can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: 3-[2-(Benzyloxy)phenyl]-2-hydroxypropanoic acid.
Substitution: Nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Benzyloxybenzoic acid: Similar structure but lacks the 2-oxopropanoic acid moiety.
3-Phenylmethyloxyphenylboronic acid: Contains a boronic acid group instead of the 2-oxopropanoic acid moiety.
Uniqueness
3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid is unique due to the presence of both the benzyloxy group and the 2-oxopropanoic acid moiety, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C16H14O4 |
|---|---|
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
2-oxo-3-(2-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C16H14O4/c17-14(16(18)19)10-13-8-4-5-9-15(13)20-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,19) |
InChI-Schlüssel |
ATGUNGLXBZRQIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


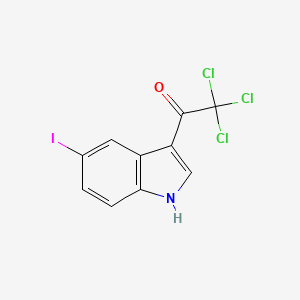
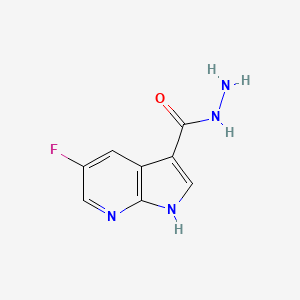
![2-(2,6-Dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13690586.png)

![3-[4-(1-Boc-4-piperidyl)phenyl]piperidine-2,6-dione](/img/structure/B13690597.png)
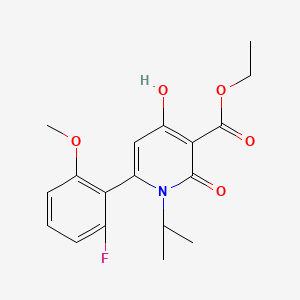
![5-Hydrazinylpyrido[3,4-b]pyrazine](/img/structure/B13690605.png)


![2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1,3,4-thiadiazole](/img/structure/B13690636.png)
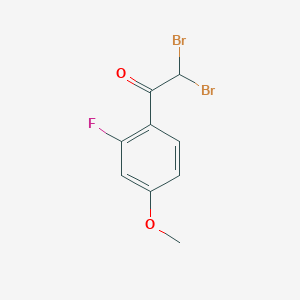
![1-[(1-Methyl-5-pyrazolyl)methyl]guanidine](/img/structure/B13690646.png)
